molecular formula C4H5BrN2O B1279426 4-Bromo-3-methylisoxazol-5-amine CAS No. 33084-49-0

4-Bromo-3-methylisoxazol-5-amine

Cat. No. B1279426
CAS RN: 33084-49-0
M. Wt: 177 g/mol
InChI Key: XCYKKCVEVOZFIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-3-methylisoxazol-5-amine involves various chemical reactions, often leading to the formation of complex structures with potential biological activities. For instance, the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine results in the formation of imidazo[1,2-a]pyridines and indoles, depending on the substituents present on the phenyl group. Specifically, with 4-bromophenyl and 4-methylphenyl groups, only imidazopyridines are formed, indicating a selective synthesis pathway .

Molecular Structure Analysis

The molecular structure of compounds derived from 4-Bromo-3-methylisoxazol-5-amine can be quite intricate, as seen in the crystal structures of cocrystalline products formed with carboxylic acids. These structures exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal structure. For example, the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different carboxylic acids leads to the formation of adducts and salts with distinct hydrogen bonding motifs and planarity between the rings .

Chemical Reactions Analysis

Chemical reactions involving 4-Bromo-3-methylisoxazol-5-amine derivatives can lead to a variety of products. For example, the reaction of 4-bromomethyl-5-methyl-1,3-dioxol-2-one with secondary amines results in the formation of tertiary amines, ring-opened compounds, and 1,2-adducts. The kinetics of these reactions have been studied, and methods to optimize the synthesis of the desired tertiary amine while suppressing by-product formation have been proposed .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-methylisoxazol-5-amine derivatives are influenced by their molecular structure. For instance, the novel N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine compound exhibits anti-inflammatory activity, which was confirmed through sPLA2 inhibition assays and molecular docking studies. The compound's crystal structure, determined by single crystal X-ray diffraction, reveals intermolecular interactions that are crucial for its stability and biological activity .

The amination of 3-bromoisoxazoles, which are structurally related to 4-Bromo-3-methylisoxazol-5-amine, has been shown to be facilitated by microwave irradiation in the presence of phosphazene bases. This method allows for the isolation of 3-aminoisoxazoles in moderate yield, demonstrating an alternative approach to the synthesis of such compounds .

Scientific Research Applications

Auxiliary-Directed Palladium-Catalyzed C(sp(3))-H Bond Activation

  • Study Focus : The use of isoxazole-derived auxiliaries, such as 5-methylisoxazole-3-carboxamide, in palladium-catalyzed C(sp(3))-H bond activation for creating non-natural amino acids.
  • Key Findings : Demonstrated efficient arylation and alkylation of α-aminobutanoic acid derivatives leading to various γ-substituted non-natural amino acids, with the auxiliary group being easily removable under mild conditions (Pasunooti et al., 2015).

Isoxazole Amino-Acids as Glutamic Acid Agonists

  • Study Focus : Synthesis of isoxazole amino-acids, including analogues and homologues of ibotenic acid.
  • Key Findings : Successful synthesis of various isoxazole amino-acid compounds, highlighting their potential as glutamic acid agonists (Hansen & Krogsgaard‐Larsen, 1980).

Synthesis of 3-Aminoisoxazoles

  • Study Focus : Development of a novel two-step procedure for synthesizing 3-aminoisoxazoles.
  • Key Findings : Demonstrated the reaction of 3-bromoisoxazolines with amines to afford 3-aminoisoxazolines, followed by an oxidation protocol to produce 3-aminoisoxazoles in high yield (Girardin et al., 2009).

New Thiazolo[4,5‐d]Pyrimidine Derivatives

  • Study Focus : Synthesis of 4-amino-5-bromo-2-substituted-aminopyrimidines from 5-bromo-2,4-dichloro-6-methylpyrimidine.
  • Key Findings : Successfully reacted these compounds with isothiocyanates to form new thiazolo[4,5-d]pyrimidine derivatives (Bakavoli et al., 2006).

Chemical Properties in Reactions Involving Pyruvic Acids

  • Study Focus : Exploring the chemical properties of 3-amino-5-methylisoxazole in reactions with pyruvic acid derivatives.
  • Key Findings : Investigated multicomponent condensation and synthesis of furanones and pyrrolones, demonstrating selective synthesis routes (Morozova et al., 2019).

Synthesis of 1,3,4-Oxadiazole Derivatives

  • Study Focus : Synthesizing and evaluating the antibacterial activities of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety.
  • Key Findings : Confirmed the structure of synthesized compounds and demonstrated their antibacterial activities (Hui et al., 2002).

Safety And Hazards

The safety information for 4-Bromo-3-methylisoxazol-5-amine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

properties

IUPAC Name

4-bromo-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYKKCVEVOZFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440671
Record name 4-Bromo-3-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylisoxazol-5-amine

CAS RN

33084-49-0
Record name 4-Bromo-3-methylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33084-49-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Lee, SE Jo, J Lee, JH Kim - Biochemical and Biophysical Research …, 2022 - Elsevier
… 4-bromo-3-methylisoxazol-5-amine and which induces expression of type I pro-collagen in human fibroblasts [14]. To further verify the effect of 4-bromo-3-methylisoxazol-5-amine, we …
Number of citations: 1 www.sciencedirect.com
J Lee, SE Jo, EC Han, JH Kim - Biochemical and Biophysical Research …, 2021 - Elsevier
… To validate the effect of 4-bromo-3-methylisoxazol-5-amine treatment on production of type I … Treatment of 4-bromo-3-methylisoxazol-5-amine dose-dependently increased the …
Number of citations: 4 www.sciencedirect.com
D Ravikumar, C Subramanyam, S Mohan… - Materials Today …, 2018 - Elsevier
… Preparation of urea/thiourea derivatives of 4-bromo-3-methylisoxazol-5-amine (3a-j) To a stirred solution of 4-bromo-3-methylisoxazol-5-amine (1) (0.2 mmol) 3-isocyanatopyridine (2a) (…
Number of citations: 3 www.sciencedirect.com

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